molecular formula C12H24N2 B11765154 N-cycloheptylpiperidin-4-amine CAS No. 886506-57-6

N-cycloheptylpiperidin-4-amine

Cat. No.: B11765154
CAS No.: 886506-57-6
M. Wt: 196.33 g/mol
InChI Key: WVWVYEJJBYWAOQ-UHFFFAOYSA-N
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Description

N-Cycloheptylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a 4-aminopiperidine scaffold, a privileged structure in drug discovery known for its versatility in interacting with biological targets . This scaffold is recognized as a key structural motif in the development of novel therapeutic agents and is frequently explored in structure-activity relationship (SAR) studies . The 4-aminopiperidine core is a common building block for inhibitors targeting various enzymes and receptors . Researchers utilize this scaffold to develop compounds for multiple research areas. For instance, derivatives of 4-aminopiperidine have been identified as inhibitors of hepatitis C virus (HCV) replication, specifically targeting the viral assembly stage of the life cycle . Furthermore, this chemotype has been optimized to create novel antifungal agents that inhibit key enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . The cycloheptyl substituent in this compound is a prominent lipophilic group that can be critical for enhancing binding affinity and modulating the physicochemical properties of research compounds. This product is intended for research applications only in laboratory settings. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886506-57-6

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-cycloheptylpiperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-14H,1-10H2

InChI Key

WVWVYEJJBYWAOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCNCC2

Origin of Product

United States

Synthetic Methodologies for N Cycloheptylpiperidin 4 Amine

Established Synthetic Pathways to the Piperidine (B6355638) Core

The formation of the piperidine ring and its substitution are foundational steps in the synthesis of complex piperidine derivatives. Key strategies include reductive amination and N-alkylation.

Reductive Amination Strategies for 4-Piperidones

Reductive amination is a widely employed method for synthesizing 4-aminopiperidines from 4-piperidone (B1582916) precursors. nih.govresearchgate.net This reaction typically involves the condensation of a 4-piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A common approach involves the reaction of N-substituted 4-piperidone derivatives with various aliphatic amines. nih.govresearchgate.net The choice of reducing agent is crucial for the success of this transformation. Sodium triacetoxyborohydride (B8407120) has proven to be an effective and mild reducing agent for this purpose, facilitating the conversion in moderate to near-quantitative yields. nih.govresearchgate.net This method is compatible with a range of functional groups, allowing for the synthesis of a diverse library of 4-aminopiperidines. nih.govresearchgate.net For instance, a library of over 30 novel 4-aminopiperidines was prepared using this strategy. nih.govresearchgate.net The process is generally carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). researchgate.net

The versatility of this method is demonstrated by the synthesis of 1-benzyl-N-cycloheptylpiperidin-4-amine, prepared from 1-benzyl-4-piperidone and cycloheptylamine (B1194755) using sodium triacetoxyborohydride. nih.gov This specific example highlights the direct application of reductive amination in introducing the cycloheptyl group at the 4-amino position.

Alkylation Approaches to N-Substituted Piperidines

N-alkylation of the piperidine nitrogen is another fundamental strategy for elaborating the piperidine core. This nucleophilic substitution reaction typically involves reacting a piperidine derivative with an alkyl halide in the presence of a base. The nitrogen atom of the piperidine acts as a nucleophile, displacing the halide from the alkylating agent.

This method is particularly useful for introducing substituents onto the piperidine nitrogen. For example, the synthesis of N-(cyclohexylmethyl)-N-methylpiperidin-4-amine can be achieved by alkylating piperidine with cyclohexylmethyl chloride. While this example illustrates the introduction of a cyclohexylmethyl group, the principle is directly applicable to the synthesis of N-cycloheptylpiperidine derivatives by using a suitable cycloheptyl electrophile. The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the piperidine nitrogen, thereby increasing its nucleophilicity.

Targeted Synthesis of N-cycloheptylpiperidin-4-amine

The specific synthesis of this compound requires a focus on introducing the cycloheptyl group efficiently and with control over the final structure.

Optimization of Reaction Conditions for Cycloheptyl Group Introduction

The introduction of the cycloheptyl group onto the piperidin-4-amine scaffold can be achieved through reductive amination or N-alkylation. The optimization of reaction conditions is key to maximizing yield and purity.

In the case of reductive amination, the reaction of a suitable 4-piperidone with cycloheptylamine is a direct route. A specific documented synthesis of 1-benzyl-N-cycloheptylpiperidin-4-amine utilized 1-benzyl-4-piperidone, cycloheptylamine, and sodium triacetoxyborohydride, resulting in a quantitative yield. nih.gov This suggests that for this particular substrate combination, the conditions are highly optimized.

Reactant 1Reactant 2Reducing AgentYieldReference
1-Benzyl-4-piperidoneCycloheptylamineSodium triacetoxyborohydride100% nih.gov

For N-alkylation, reacting piperidin-4-amine with a cycloheptyl halide (e.g., cycloheptyl bromide) would be the most direct approach to this compound. The choice of base and solvent would be critical parameters to optimize. While specific optimization data for this exact reaction is not detailed in the provided results, general principles of N-alkylation suggest that bases like potassium carbonate or triethylamine (B128534) in solvents like acetonitrile (B52724) or DMF would be suitable starting points for optimization.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not inherently create a new stereocenter at the 4-position of the piperidine ring if the starting material is achiral. However, if substituted piperidones or chiral reagents are used, stereochemical outcomes become an important consideration. For instance, the reduction of the imine intermediate in reductive amination can potentially lead to different stereoisomers if the piperidine ring is asymmetrically substituted. However, for the synthesis of the parent compound, this is not a primary concern. Should chiral derivatives be desired, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemistry. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. rsc.orgrasayanjournal.co.in This involves considering factors such as atom economy, the use of safer solvents, and the development of catalytic methods. rsc.orgresearchgate.net

In the context of this compound synthesis, several aspects can be viewed through a green chemistry lens. The use of catalytic reductive amination, for example, is more atom-economical than stoichiometric reductions. researchgate.net The choice of solvent is also a key consideration. While solvents like 1,2-dichloroethane are effective, they are also hazardous. researchgate.net A greener approach would involve exploring less toxic and more sustainable solvents. garph.co.uk

Furthermore, the development of one-pot multicomponent reactions represents a significant advancement in green chemistry, as they can reduce the number of synthetic steps, minimize waste, and save energy. researchgate.net While a specific one-pot synthesis for this compound is not detailed, the principles of multicomponent reactions could be applied to its synthesis. For instance, a reaction involving an amine, an aldehyde, and a β-keto ester in the presence of a catalyst like zirconium tetrachloride has been used to synthesize polysubstituted tetrahydropyridines, which can be converted to piperidin-4-ones. researchgate.net

The broader movement towards greener synthesis in the pharmaceutical and chemical industries encourages the evaluation of processes using metrics like Process Mass Intensity (PMI) and the E-factor to quantify the environmental impact. researchgate.net Applying these metrics to the synthesis of this compound would provide a quantitative measure of its sustainability and guide further process optimization.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Synthetic Validation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's molecular formula by providing highly accurate mass-to-charge ratio (m/z) measurements. uni-rostock.desavemyexams.com This accuracy, often to four or more decimal places, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. savemyexams.com

For N-cycloheptylpiperidin-4-amine, with a chemical formula of C₁₂H₂₄N₂, the expected exact mass can be calculated using the precise masses of its constituent isotopes. HRMS analysis of a synthesized sample would be expected to yield a molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, thereby confirming the elemental composition. Techniques such as Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry are often employed for such high-resolution measurements. uni-rostock.deillinois.edu The high resolving power of these instruments is crucial for separating the target ion from any potential isobăric interferences, ensuring a confident molecular formula assignment. nih.gov

Table 1: Theoretical Isotopic Distribution for [C₁₂H₂₄N₂ + H]⁺

Mass (m/z)Relative Abundance (%)
197.2018100.00
198.205113.54
199.20850.88

This table represents a theoretical calculation and actual experimental results may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. organicchemistrydata.org Both ¹H and ¹³C NMR are utilized to map the connectivity and spatial arrangement of atoms within this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of structural information. organicchemistrydata.org The protons on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm) compared to other aliphatic protons. libretexts.orglibretexts.org For instance, the protons on the carbons directly bonded to the amine nitrogen typically resonate in the range of 2.3-3.0 ppm. libretexts.org The N-H proton itself often appears as a broad signal, the position of which can be concentration-dependent, and can be confirmed by its disappearance upon the addition of D₂O. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to the electronegative nitrogen atom will be deshielded and resonate at a higher chemical shift compared to the other aliphatic carbons. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine (B6355638) C4-H~2.5 - 3.0~50 - 55
Piperidine C2/C6-H (axial/equatorial)~2.0 - 2.8~45 - 50
Piperidine C3/C5-H (axial/equatorial)~1.2 - 1.9~30 - 35
Cycloheptyl C1'-H~2.4 - 2.8~60 - 65
Cycloheptyl C2'/C7'-H~1.3 - 1.8~35 - 40
Cycloheptyl C3'/C6'-H~1.3 - 1.8~25 - 30
Cycloheptyl C4'/C5'-H~1.3 - 1.8~25 - 30
N-HVariable (broad)-

Note: These are predicted values and may differ from experimental data. The use of different solvents can also influence chemical shifts.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H and C-N bonds.

As a secondary amine, a single, moderately intense N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. libretexts.orgmsu.edu This distinguishes it from primary amines, which typically show two bands in this region. wpmucdn.commsu.edu The spectrum would also exhibit C-H stretching vibrations for the aliphatic cycloheptyl and piperidine rings, typically appearing just below 3000 cm⁻¹. Furthermore, C-N stretching absorptions are expected in the fingerprint region, generally between 1000 and 1250 cm⁻¹ for aliphatic amines. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
C-H (aliphatic)Stretch2850 - 2960
N-HBend1550 - 1650 (often weak)
C-NStretch1000 - 1250

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. insights.bio A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. insights.bionih.gov Due to the basic nature of the amine, the addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. insights.bio Detection could be achieved using a UV detector, although the compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be employed for the purity assessment of this compound, particularly for volatile impurities. nih.gov However, the polar nature of amines can lead to poor peak shapes (tailing) on standard GC columns. researchgate.netlabrulez.com To overcome this, derivatization is often necessary to increase volatility and reduce polarity. researchgate.netsigmaaldrich.com Common derivatizing agents for amines include silylating or acylating agents. researchgate.net Alternatively, specialized basic-deactivated columns can be used for the direct analysis of amines. labrulez.com A flame ionization detector (FID) would provide a response proportional to the carbon content, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity for this nitrogen-containing compound. researchgate.net

Chiral Chromatography for Enantiomeric Purity

If this compound is synthesized as a single enantiomer or if the separation of enantiomers is desired, chiral chromatography is the method of choice. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) phenylcarbamates, are often effective for the separation of chiral amines. yakhak.org The separation can be performed using normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) conditions. nih.govchromatographyonline.com The addition of acidic or basic additives to the mobile phase can sometimes be necessary to improve the chiral recognition and separation efficiency. nih.gov

Reaction Mechanisms and Chemical Transformations Involving the N Cycloheptylpiperidin 4 Amine Scaffold

Nucleophilic Reactivity of the Amine Functionality

The presence of a lone pair of electrons on the primary amino group makes it the primary site of nucleophilic reactivity in the molecule. libretexts.org This lone pair readily participates in reactions with a wide range of electrophiles.

Like most alkylamines, N-cycloheptylpiperidin-4-amine is a weak base that reacts with acids to form the corresponding ammonium (B1175870) salt. libretexts.orgpressbooks.pub The basicity of an amine is a measure of the reactivity of its nitrogen lone pair and is quantified by the pKa of its conjugate acid (R-NH3+). libretexts.orgopenstax.org A higher pKa value for the conjugate acid corresponds to a stronger base. openstax.org

The basicity of this compound is influenced by the electron-donating nature of the alkyl groups (the cycloheptyl group and the piperidine (B6355638) ring) attached to the nitrogen atom. These groups increase the electron density on the nitrogen, making the lone pair more available for protonation compared to ammonia. Simple alkylamines typically have conjugate acid pKa values in the range of 10 to 11. libretexts.orgopenstax.org For comparison, the pKa of piperidine's conjugate acid is approximately 11.1. Given that the cycloheptyl group is also an electron-donating alkyl substituent, the pKa of protonated this compound is expected to be in a similar range, indicating it is a relatively strong base among amines.

Table 1: Comparison of pKa Values for Related Amine Conjugate Acids

Compound NameStructurepKa of Conjugate Acid
AmmoniaNH₃9.24
CyclohexylamineC₆H₁₁NH₂10.64
PiperidineC₅H₁₀NH11.12
This compound (estimated) C₁₂H₂₄N₂ ~10.5 - 11.5

Note: The pKa for this compound is an estimate based on structurally similar compounds.

The nucleophilic primary amine of this compound readily undergoes acylation and sulfonylation reactions when treated with acylating or sulfonylating agents, respectively.

Acylation involves the reaction with acyl halides (like acetyl chloride) or acid anhydrides to form N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., a chloride ion) is eliminated, and deprotonation of the nitrogen yields the stable amide product. chemguide.co.uk Research on related 4-aminopiperidines confirms that acylation of the exocyclic amino group is a feasible transformation. nih.gov

Sulfonylation occurs when the amine reacts with a sulfonyl halide (e.g., benzenesulfonyl chloride) in the presence of a base to produce a sulfonamide. The mechanism is analogous to acylation, where the amine attacks the electrophilic sulfur atom.

These reactions are fundamental for modifying the properties of the parent amine, as the resulting amides and sulfonamides have significantly different chemical and physical characteristics. For instance, the resulting N-acetyl derivative has a less basic nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

Table 2: General Acylation and Sulfonylation Reactions

Reaction TypeReactant 1Reactant 2General Product
AcylationThis compoundAcetyl ChlorideN-(1-cycloheptylpiperidin-4-yl)acetamide
SulfonylationThis compoundBenzenesulfonyl ChlorideN-(1-cycloheptylpiperidin-4-yl)benzenesulfonamide

Electrophilic Transformations of the Piperidine Ring

While the primary amine is the most reactive nucleophilic site, the piperidine ring can also participate in chemical transformations. The secondary amine within the piperidine ring can undergo reactions typical of secondary amines, such as alkylation or acylation, although it is sterically more hindered and generally less reactive than the primary exocyclic amine.

Furthermore, modern synthetic methods allow for the functionalization of C-H bonds. For example, oxidative strategies have been developed for the β-C–H sulfonylation of tertiary cyclic amines, leading to the formation of enaminyl sulfones. rsc.org While this compound contains a secondary piperidine nitrogen, its N-substituted derivatives could potentially undergo such regioselective electrophilic transformations on the piperidine ring under specific catalytic conditions.

Oxidative and Reductive Manipulations of the Scaffold

The this compound scaffold can be subjected to various oxidative and reductive processes.

Oxidative Manipulations:

Oxidation of the secondary piperidine nitrogen (in N-substituted derivatives) can lead to the formation of N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA.

The primary amine group can be oxidized to other nitrogen-containing functional groups such as hydroxylamines or nitroso compounds, though this often requires specific reagents to avoid over-oxidation.

Reductive Manipulations: The most significant reductive manipulation involving this scaffold is its own synthesis. This compound can be prepared via the reductive amination of N-substituted 4-piperidones with cycloheptylamine (B1194755). nih.gov This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final amine product. nih.gov This process is a cornerstone for creating the C-N bond central to the molecule's structure.

Mechanistic Studies of Select Chemical Transformations

Detailed mechanistic understanding allows for the precise control of chemical reactions involving the this compound scaffold.

Mechanism of Acylation: As mentioned, the acylation of the primary amine follows a well-established nucleophilic addition-elimination pathway . chemguide.co.uk

Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of an acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, and in the process, the chloride ion is expelled as a leaving group.

Deprotonation: A base, such as another molecule of the amine or a non-nucleophilic base added to the reaction, removes the proton from the nitrogen atom to give the final, neutral N-substituted amide product and an ammonium salt. chemguide.co.uk

Mechanism of Reductive Amination Synthesis: The synthesis of the scaffold itself provides insight into a key transformation. nih.gov

Imine/Iminium Formation: The reaction between an N-substituted 4-piperidone (B1582916) and cycloheptylamine initially forms a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.

Nucleophilic Hydride Transfer: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack reduces the C=N bond to a C-N single bond, forming the final this compound product.

Derivatization Strategies and Scaffold Diversification of N Cycloheptylpiperidin 4 Amine

Derivatization for Enhanced Analytical Performance

For compounds like N-cycloheptylpiperidin-4-amine, which contain primary or secondary amine groups, chemical derivatization is a powerful tool to overcome challenges in mass spectrometry and chromatography. nih.govresearchgate.net The goal is to alter the physicochemical properties of the analyte to make it more amenable to analysis. nih.gov

Electrospray ionization (ESI) is a common technique for analyzing polar to moderately nonpolar compounds, but its efficiency can be limited for certain molecules. chromatographyonline.com Derivatization can significantly enhance the ionization efficiency of amines by introducing moieties that readily accept a proton or by adding a permanent positive charge. nih.govnih.gov This leads to lower limits of detection and improved signal-to-noise ratios. chromatographyonline.com

Key strategies include:

Introduction of a Fixed Positive Charge: Attaching a quaternary ammonium (B1175870) group to the analyte ensures it carries a permanent positive charge, which dramatically improves its response in positive-ion ESI-MS. nih.gov This approach increases hydrophobicity and can enhance ionization efficiency by an order of magnitude or more. nih.gov

Increasing Proton Affinity: Derivatizing agents can be used to introduce groups with high proton affinity, making the resulting molecule more likely to be protonated and detected. The use of N-(4-aminophenyl)piperidine as a derivatization tag for organic acids, for example, improved detection limits by 25- to 2100-fold by introducing a highly basic piperidine (B6355638) moiety. nih.govrowan.edu A similar principle applies when derivatizing amines to enhance their basicity.

Altering Ionization Mechanism: For some compounds, switching from ESI to an alternative ionization source like Atmospheric Pressure Photoionization (APPI) can be beneficial. APPI is particularly effective for nonpolar and moderately polar analytes that may not ionize well with ESI. chromatographyonline.com

Use of Mobile Phase Additives: The addition of agents like n-butylamine to the mobile phase has been shown to improve the efficiency of the ESI process in negative ion mode for certain metabolites. nih.gov

Several reagents are commonly used for the derivatization of amines to improve their detection by LC-MS/MS. nih.gov A comparison of some of these reagents highlights their distinct advantages.

Table 1: Comparison of Derivatization Reagents for Amine Analysis by LC-MS/MS

Derivatization Reagent Key Advantages Considerations
Dansyl Chloride (Dansyl-Cl) Versatile, produces fluorescent derivatives with high ionization efficiency. nih.gov Reagent interference can be an issue if not properly managed. researchgate.net
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Useful for analyses under highly acidic chromatography conditions. nih.gov Reagent interference is a potential problem. researchgate.net
o-phthalaldehyde (OPA) A versatile fluorogenic reagent whose properties can be tuned by incorporating different thiols. nih.gov -
4-Dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl-Cl) A good alternative for analyses at weakly acidic or weakly basic conditions. nih.gov Reagent interference is a potential problem. researchgate.net

| Marfey's Reagent | Primarily used for its ability to separate enantiomers due to its chiral nature. nih.gov | Considered suboptimal for general ionization enhancement. nih.gov |

This table is based on findings from a comparative study of five different amine-derivatization methods. nih.gov

The effectiveness of chromatographic separation depends on the interactions between the analyte, the stationary phase, and the mobile phase. nih.gov Derivatization can be employed to modify an analyte's properties, such as polarity, to improve its retention, resolution, and peak shape in a chromatographic system. jfda-online.com

Key approaches include:

Polarity Modification: For reversed-phase liquid chromatography (RPLC), where the stationary phase is nonpolar, increasing the hydrophobicity of a polar analyte through derivatization will increase its retention time and can improve separation from other sample components. nih.gov

Ion-Pairing Chromatography (IPC): As an alternative to derivatization, IPC can be used to improve the retention of highly polar, ionic compounds like amines in RPLC. scispace.com An ion-pairing agent, such as tributylamine, is added to the mobile phase. It forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase. scispace.com

Chiral Separation: To separate enantiomers of a chiral amine, derivatization with a chiral reagent can be performed to create diastereomers. jfda-online.comnanobioletters.com These diastereomeric derivatives have different physical properties and can be separated on a standard achiral column. jfda-online.com Alternatively, enantiomers can be separated directly without derivatization by using a chiral stationary phase (CSP), such as one based on cellulose (B213188). mdpi.com

Gas Chromatography (GC) Compatibility: For GC analysis, polar functional groups like amines can cause poor peak shape and irreversible adsorption to the column. jfda-online.com Derivatization, often through silylation or acylation, converts these polar groups into less polar, more volatile derivatives that are more compatible with the GC environment. jfda-online.com

Table 2: Chromatographic Strategies for Amine Analysis

Technique Principle Application for this compound
Reversed-Phase LC with Derivatization Analyte is derivatized to increase hydrophobicity, leading to stronger retention on a nonpolar stationary phase (e.g., C18). nih.gov Improves retention and peak shape, allowing for better separation from polar interferences.
Ion-Pairing Chromatography (IPC) An ion-pairing agent in the mobile phase forms a neutral complex with the protonated amine, increasing its retention on a nonpolar column. scispace.com An alternative to derivatization for enhancing retention in RPLC.
Chiral Chromatography Enantiomers are separated either by forming diastereomers with a chiral derivatizing agent or by using a chiral stationary phase. jfda-online.commdpi.com Applicable if chiral versions of the compound or its precursors are used or produced.

| Gas Chromatography with Derivatization | The amine is converted into a more volatile and thermally stable derivative (e.g., a silyl (B83357) or acyl derivative) prior to analysis. jfda-online.com | Necessary to prevent peak tailing and analyte loss during GC analysis. |

Strategies for Scaffold Diversification

Scaffold diversification involves systematically modifying a core molecular structure to generate a library of related but distinct compounds. nih.govbeilstein-journals.org This exploration of chemical space is fundamental in fields like drug discovery. For this compound, diversification can occur by modifying the substituents on the piperidine ring and its amino group, or by altering the ring structure itself.

The generation of diverse molecular libraries from a single scaffold is guided by several strategic principles aimed at maximizing structural and conformational variety.

Modular Assembly: This approach involves combining several building blocks (modules) onto a central scaffold in a systematic way. beilstein-journals.org For instance, a piperidine-based manifold can undergo a multi-component reaction, such as the Ugi condensation, to attach different functional groups, followed by cyclization reactions to create complex, fused scaffolds. beilstein-journals.org

Divergent Synthesis: A common intermediate is synthesized and then subjected to a variety of different reaction conditions to produce a range of distinct products. d-nb.infonih.gov This is an efficient way to generate diversity from a single starting point.

Conformational Control: Strategic placement of substituents can be used to control the three-dimensional shape of the molecule. For example, leveraging 1,3-allylic strain in piperidine scaffolds can influence the stereochemical outcome of reactions and control the preferred conformation of the final products, thereby enhancing the shape diversity of the library. nih.gov

Deconstructive Diversification: This strategy involves cleaving bonds within the core scaffold to create acyclic intermediates that can be further functionalized. For example, saturated nitrogen heterocycles like piperidines can undergo C-N and C-C bond cleavage to form acyclic haloamines, which are versatile intermediates for further synthesis. escholarship.org

A common and direct way to achieve scaffold diversification is by introducing a variety of functional groups onto the core structure. For the 4-aminopiperidine (B84694) scaffold, this is typically achieved through reactions at the two nitrogen atoms.

A widely used method is reductive amination . nih.govresearchgate.net This process often starts with an N-substituted 4-piperidone (B1582916). The ketone is reacted with a diverse range of primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding 4-aminopiperidine derivative. nih.govresearchgate.net This allows for the systematic introduction of various alkyl and arylalkyl substituents at the 4-amino position. Further diversity can be achieved by varying the substituent on the piperidine nitrogen.

Table 3: Examples of Functional Group Introduction on the 4-Aminopiperidine Scaffold

Position of Modification Reaction Type Example of Introduced Substituent Resulting Compound Class
4-Amino Group Reductive Amination Dodecylamine N-dodecyl-1-substituted-piperidin-4-amine nih.gov
4-Amino Group Reductive Amination Cycloheptylamine (B1194755) 1-Benzyl-N-cycloheptylpiperidin-4-amine nih.gov
Piperidine Nitrogen N-Alkylation/Acylation Benzyl (B1604629) group 1-Benzyl-4-aminopiperidine derivatives researchgate.net

| Piperidine Nitrogen | N-Alkylation/Acylation | Phenethyl group | 1-Phenethyl-4-aminopiperidine derivatives nih.gov |

This table is based on synthetic strategies reported for creating libraries of 4-aminopiperidine derivatives. nih.govresearchgate.net

Altering the size of the heterocyclic ring is a powerful strategy for scaffold diversification, as it fundamentally changes the core topology of the molecule. Several methods have been developed for the ring contraction and expansion of piperidine scaffolds.

Ring Contraction (Piperidine → Pyrrolidine (B122466)/Cyclopentane):

Photochemical Rearrangement: α-Acylated piperidines can undergo a visible light-mediated Norrish type II reaction, resulting in a ring contraction to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov

Oxidative Rearrangement: N-H piperidines can be treated with an oxidizing agent like PhI(OAc)2 to form iminium ion intermediates. These intermediates can be trapped by nucleophiles to yield the corresponding ring-contracted pyrrolidine derivatives. researchgate.net

Deconstructive/Reconstructive Approach: N-benzoyl piperidines can undergo a silver-mediated deconstructive bromination to generate an acyclic bromoamide. Subsequent intramolecular C-N bond formation leads to the corresponding N-benzoyl pyrrolidine. escholarship.org

Ring Expansion (Piperidine → Azepane/Azocane):

Palladium-Catalyzed Rearrangement: 2-Alkenyl piperidines can undergo a palladium-catalyzed allylic amine rearrangement, leading to an efficient two-carbon ring expansion to form their azepane (7-membered) and azocane (B75157) (8-membered) counterparts under mild conditions. rsc.org

Carbocation-Induced Rearrangement: Treatment of certain substituted piperidine derivatives with diethylaminosulfur trifluoride (DAST) can induce carbocation formation, which can trigger a ring expansion. This is particularly effective when a bulky N-alkyl substituent is present. arkat-usa.org

Table 4: Methodologies for Piperidine Ring Size Modification

Transformation Methodology Key Reagents/Conditions Product Scaffold
Ring Contraction Photochemical (Norrish Type II) Visible Light, α-acylated piperidine cis-1,2-disubstituted cyclopentane nih.gov
Ring Contraction Oxidative Rearrangement PhI(OAc)2, Nucleophile (e.g., NaBH4) Pyrrolidine researchgate.net
Ring Expansion Palladium-Catalyzed Rearrangement Pd2(dba)3, 2-alkenyl piperidine Azepane / Azocane rsc.org

| Ring Expansion | DAST-Induced Rearrangement | Diethylaminosulfur trifluoride (DAST) | Azepane arkat-usa.org |

Combinatorial Chemistry and Library Synthesis utilizing this compound Derivatives

Combinatorial chemistry is a powerful set of synthetic techniques that enables the preparation of a vast number of compounds in a single, efficient process. wikipedia.org This approach is fundamental to modern drug discovery, allowing for the creation of large "libraries" of molecules that can be screened for biological activity. wikipedia.orgnih.gov The core principle involves systematically combining a set of chemical building blocks in various combinations to generate a diverse collection of final compounds. wikipedia.org Building blocks, such as this compound, are crucial starting materials in this process, selected for their suitability in high-throughput synthesis and their potential to impart desirable structural and physicochemical properties to the resulting library members. enamine.net

The utility of secondary amines as building blocks for library synthesis is well-established, as they readily participate in key chemical reactions like amide coupling, alkylation, and reductive amination to generate diverse derivatives. enamine.net this compound, with its reactive primary amine and modifiable piperidine nitrogen, serves as an exemplary scaffold for such diversification strategies.

A practical application of this strategy is demonstrated in the synthesis of a library of over 30 different 4-aminopiperidines aimed at discovering novel antifungal agents. nih.gov In this research, derivatives were synthesized from N-substituted 4-piperidone precursors via reductive amination with a variety of amines. nih.gov This method highlights a common combinatorial approach where a central scaffold is reacted with a diverse set of reagents to produce a library of related compounds.

One specific member of this library, 1-benzyl-N-cycloheptylpiperidin-4-amine, was prepared using this methodology. nih.gov The synthesis illustrates how the this compound scaffold can be incorporated into a larger, more complex molecule as part of a library-building effort.

Table 1: Example Synthesis of a Library Member

Starting Material 1 Starting Material 2 Reducing Agent Product Yield
1-benzyl-4-piperidone cycloheptylamine Sodium triacetoxyborohydride 1-benzyl-N-cycloheptylpiperidin-4-amine 100% nih.gov

The primary goal of generating such libraries is to systematically explore structure-activity relationships (SAR). nih.gov By varying the substituents at different positions on the core scaffold, researchers can identify which chemical features are critical for biological activity. For the 4-aminopiperidine library, it was found that combining a benzyl or phenylethyl group at the piperidine nitrogen with long-chain alkyl groups (greater than seven carbons) at the 4-amino position led to high antifungal activity. nih.gov Conversely, cyclic or shorter alkyl groups at the 4-amino position were detrimental to activity. nih.gov

The design of a combinatorial library based on the this compound scaffold would involve the systematic variation of substituents at its two main points of diversity: the piperidine ring nitrogen (R¹) and the 4-amino group (R²), as conceptualized in the table below.

Table 2: Conceptual Design of a Combinatorial Library from a Piperidin-4-amine Scaffold

Scaffold R¹ Substituent (Point of Diversity 1) R² Substituent (Point of Diversity 2) Resulting Library Member
Piperidin-4-amine Benzyl Cycloheptyl 1-benzyl-N-cycloheptylpiperidin-4-amine
Piperidin-4-amine Phenylethyl Dodecyl N-dodecyl-1-phenethylpiperidin-4-amine
Piperidin-4-amine Boc (tert-Butoxycarbonyl) Various Alkyl/Aryl groups N-Boc-4-(substituted-amino)piperidines
Piperidin-4-amine Various Aryl groups Various Alkyl/Aryl groups Diverse N¹,N⁴-disubstituted piperidin-4-amines

This systematic approach allows for the efficient exploration of chemical space around a privileged scaffold. nih.govwiley-vch.de By employing this compound and its derivatives as building blocks in combinatorial synthesis, researchers can rapidly generate large and diverse libraries of novel compounds for screening in drug discovery programs. wikipedia.org

Table of Mentioned Compounds

Compound Name
This compound
1-benzyl-N-cycloheptylpiperidin-4-amine
1-benzyl-4-piperidone
cycloheptylamine
Sodium triacetoxyborohydride
1-benzyl-N-dodecylpiperidin-4-amine

Computational Chemistry Applications in the Study of N Cycloheptylpiperidin 4 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, researchers can determine its electronic structure, which in turn dictates its reactivity and other chemical characteristics. These calculations can be performed using various levels of theory and basis sets, with density functional theory (DFT) being a widely used approach for its balance of accuracy and computational cost. researchgate.netabinit.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For N-cycloheptylpiperidin-4-amine, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them likely sites for protonation or interaction with electron-deficient species. The cycloheptyl and piperidinyl rings would also influence the electronic distribution and, consequently, the nature of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Key Atomic ContributionsImplied Reactivity
LUMO 1.5C-H (piperidine ring), C-H (cycloheptyl ring)Site for nucleophilic attack
HOMO -5.8N (piperidine amine), N (amino group)Site for electrophilic attack
HOMO-LUMO Gap 7.3-Indicates high chemical stability

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum mechanical calculations.

QM calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. This involves calculating the potential energy surface for a given reaction, locating the minimum energy paths, and characterizing the high-energy transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.

In the context of this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the mechanism of its formation from precursor molecules could be modeled, identifying the key intermediates and transition states. This information can be used to optimize reaction conditions to improve yield and reduce byproducts.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the piperidine (B6355638) and cycloheptyl rings. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules. nih.govmun.ca MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. bonvinlab.org This allows for the sampling of a wide range of conformations and the identification of low-energy, stable structures that are likely to be populated under physiological conditions. mun.ca

Docking and Molecular Modeling for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. nih.gov This method is central to structure-based drug design. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

For this compound, if a potential biological target is identified, molecular docking could be used to predict how it binds. The docking simulation would place the molecule into the active site of the target protein and predict the binding mode and affinity. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net This information is critical for understanding its mechanism of action and for designing more potent and selective analogs.

Chemoinformatics and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.gov Chemical space exploration is the conceptual exploration of all possible molecules and their properties. mpg.denih.gov These approaches are used to navigate the vastness of potential chemical structures to identify molecules with desired properties. mpg.de

In the study of this compound, chemoinformatics tools could be used to compare its properties to those of known drugs or other bioactive molecules. By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors), its "drug-likeness" can be assessed. Furthermore, by exploring the chemical space around this compound, it is possible to identify structurally related compounds with potentially improved properties. This can be achieved by generating virtual libraries of analogs and using computational models to predict their activities and properties, thereby guiding synthetic efforts towards the most promising candidates. nih.govmpg.de

Role of N Cycloheptylpiperidin 4 Amine and Its Derivatives As Chemical Building Blocks and Scaffolds

Utilization in Multi-Step Organic Synthesis

In the context of multi-step synthesis, the objective is to construct a target molecule through a sequence of chemical reactions. libretexts.org Building blocks are fundamental molecular units used in the assembly of these sophisticated structures. sigmaaldrich.com N-cycloheptylpiperidin-4-amine and its precursors are valuable building blocks due to the presence of multiple reactive sites that can be selectively functionalized. enamine.net

Building Block Integration into Complex Architectures

The integration of the this compound framework into more complex structures relies on the reactivity of its two distinct amine groups: the secondary amine of the piperidine (B6355638) ring and the primary amine at the 4-position. Synthetic strategies often involve protecting one amine group while the other is chemically modified. A common precursor, 4-amino-1-Boc-piperidine, exemplifies this approach, where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This allows the primary amine at the C-4 position to undergo reactions such as reductive amination or acylation. nih.govuniba.it

Subsequently, the Boc-group can be removed under acidic conditions, revealing the secondary piperidine nitrogen for further functionalization. nih.gov This step-wise approach allows for the controlled and directional incorporation of the piperidine unit into a larger molecular assembly. A variety of synthetic transformations can be employed to append different functionalities, thereby building complex molecular architectures. researchgate.netmdpi.comasianpubs.org

Below is a table summarizing common reactions used to integrate piperidine-based building blocks into larger molecules.

Reaction TypeReagents/ConditionsDescription
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Forms a new carbon-nitrogen bond at the primary amine, attaching a new substituent. nih.govresearchgate.net
Acylation Acyl Chloride, BaseForms an amide bond at the primary or secondary amine. nih.gov
Sulfonylation Sulfonyl Chloride, BaseForms a sulfonamide bond, a common functional group in medicinal chemistry. nih.govresearchgate.net
Alkylation Alkyl Halide, BaseIntroduces an alkyl group onto the amine nitrogen. nih.gov

This table is interactive. Click on the headers to sort the data.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique, particularly for the rapid generation of compound libraries, as it simplifies the purification process to mere filtration of the solid support resin. researchgate.net In this methodology, a molecule is chemically anchored to an insoluble resin and subsequently modified through a series of reactions. mdpi.com

Derivatives of 4-aminopiperidine (B84694) are well-suited for SPS. researchgate.netgoogle.comacs.org For instance, a protected piperidine building block can be attached to a resin, followed by the removal of the protecting group to expose a reactive amine. This resin-bound amine can then undergo various coupling reactions. The use of excess reagents is common in SPS to ensure reactions proceed to completion, a strategy made feasible by the ease of washing away unreacted materials. scielo.org.mx This method has been optimized for the synthesis of 4-aminopiperidine analogues, allowing for the systematic creation of diverse derivatives. researchgate.net The general principles of solid-phase peptide synthesis (SPPS), where piperidine itself is famously used to remove Fmoc protecting groups, highlight the robustness and utility of the piperidine ring system in solid-phase chemistry. scielo.org.mx

Scaffold-Based Design and Exploration

In drug discovery and medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a family of related compounds, or analogs. thieme-connect.com The this compound structure provides a three-dimensional framework that can be systematically modified to explore its biological and chemical properties. thieme-connect.comnih.gov

Core Structure Analog Design

Analog design using the 4-aminopiperidine scaffold involves the systematic modification of substituents at its reactive sites to probe structure-activity relationships (SAR). nih.gov Researchers often synthesize a library of compounds where different chemical groups are placed on the piperidine nitrogen and the exocyclic amine at the 4-position. nih.govuniba.itnih.gov

For example, a common synthetic route starts with a protected precursor like 4-amino-1-Boc-piperidine. nih.govuniba.it The exocyclic amine can be functionalized first, followed by deprotection and subsequent modification of the piperidine nitrogen. This strategy allows for broad exploration of functionality at both positions. nih.gov This systematic approach has been used to develop and optimize compounds for various biological targets, demonstrating the utility of the 4-aminopiperidine core in medicinal chemistry. nih.govnih.gov

The following interactive table illustrates a generalized synthetic pathway for creating analogs from a 4-aminopiperidine core, based on established chemical methods. nih.govuniba.it

Starting MaterialStep 1: Reagent for N-4IntermediateStep 2: Reagent for N-1Final Analog Structure
4-Amino-1-Boc-piperidineBenzoyl ChlorideN-(1-Boc-piperidin-4-yl)benzamideTrifluoroacetic Acid (TFA)N-(piperidin-4-yl)benzamide
4-Amino-1-Boc-piperidineBenzenesulfonyl ChlorideN-(1-Boc-piperidin-4-yl)benzenesulfonamideTrifluoroacetic Acid (TFA)N-(piperidin-4-yl)benzenesulfonamide
4-Amino-1-Boc-piperidinePhenylacetaldehyde, NaBH(OAc)₃tert-butyl 4-(phenethylamino)piperidine-1-carboxylateTrifluoroacetic Acid (TFA)N-phenethylpiperidin-4-amine

This table is interactive. Users can sort columns to compare synthetic pathways.

Exploration of Novel Chemical Space

Chemical space encompasses the vast, almost infinite, collection of all possible molecules. acs.org A key challenge in drug discovery is to efficiently navigate this space to identify novel molecules with desired properties. nih.govrsc.orgrsc.org The synthesis of compound libraries based on a privileged scaffold, such as piperidine, is a primary strategy for this exploration. thieme-connect.com

By using this compound and its derivatives as a starting point, chemists can apply various synthetic reactions in a combinatorial fashion to generate large numbers of structurally related but distinct molecules. google.com This approach, often termed diversity-oriented synthesis, aims to populate areas of chemical space with 3D-rich structures, moving away from the flat, two-dimensional molecules that have historically dominated screening collections. nih.govrsc.org The resulting libraries of novel piperidine derivatives can then be screened against biological targets to identify new lead compounds for drug development programs. acs.org

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthesis Routes

The synthesis of piperidine (B6355638) derivatives, a core structural motif in numerous natural products and pharmaceuticals, is a well-established field. researchgate.net However, the demand for novel approaches with high efficiency, modularity, and excellent stereoselectivity remains. nih.gov For a molecule like N-cycloheptylpiperidin-4-amine, which contains a stereocenter at the 4-position of the piperidine ring, developing stereoselective synthetic methods is a critical research avenue.

Future efforts will likely focus on catalytic asymmetric reactions that can control the three-dimensional arrangement of atoms. researchgate.net Current strategies for synthesizing substituted piperidines often involve multi-step processes. Emerging methodologies aim to streamline these syntheses. For instance, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ones, which are direct precursors to 4-aminopiperidines. nih.gov This method is highly modular and can be adapted for enantioselective synthesis. nih.gov

Another promising approach involves the diastereoselective functionalization of tetrahydropyridines. acs.org By developing new epoxidation reagents, researchers can achieve highly diastereoselective epoxidation of the tetrahydropyridine (B1245486) double bond. Subsequent regioselective ring-opening can introduce the desired amine functionality with precise stereochemical control. acs.org Furthermore, the regio- and stereoselective synthesis of trans-substituted piperidines can be achieved through the sequential addition of Grignard reagents to pyridine (B92270) N-oxides, followed by reduction. nih.gov Adapting these advanced strategies could provide more efficient and stereocontrolled access to enantiomerically pure forms of this compound.

Table 1: Comparison of Potential Stereoselective Synthesis Strategies

MethodologyKey TransformationPotential Advantages for this compoundReference
Gold-Catalyzed CyclizationCyclization of N-homopropargyl amides to piperidin-4-onesHigh modularity, potential for enantioselectivity, direct precursor synthesis. nih.gov
Diastereoselective EpoxidationEpoxidation of a tetrahydropyridine intermediate followed by nucleophilic ring-openingIntroduction of diverse functionalities, high stereocontrol. acs.org
Pyridine N-Oxide AdditionSequential addition of Grignard reagents to pyridine N-oxidesComplete regio- and stereoselectivity for trans-substituted piperidines. nih.gov
Intramolecular CyclizationCyclization of ω-amino β-keto estersEfficiently affords variously substituted piperidine compounds. acs.org

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. Advanced in-situ spectroscopic techniques offer a powerful lens to observe reactions as they happen, providing real-time data on reactant consumption, product formation, and the emergence of transient intermediates. acs.orgoptica.org The application of these techniques to the synthesis of this compound could unveil critical mechanistic insights, leading to improved yields and purity.

Operando spectroscopy, which combines the simultaneous measurement of catalytic activity with spectroscopic characterization under actual reaction conditions, is particularly promising. numberanalytics.com Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor the vibrational modes of molecules, allowing for direct correlation between the catalyst's properties and its performance. numberanalytics.com For example, a versatile technique using mid-range infrared optical fibers coupled with an FT-IR spectrometer has been developed to monitor reactions in real-time, even under high pressure and temperature. optica.org This allows for the accurate determination of reactant and product concentrations over time. optica.org

For reactions involving metal catalysts, cutting-edge methods like Extended X-ray Absorption Fine Structure (EXAFS) Thermometry enable the real-time temperature measurement of active metal nanoparticles. ugent.be This provides unprecedented insight into heat fluctuations at the nanoscale, which can be key to refining catalytic processes. ugent.be By employing a suite of these in-situ techniques, researchers can gain a comprehensive understanding of the synthetic pathways to this compound, from identifying key intermediates to elucidating the reaction kinetics and catalyst behavior. acs.orgnumberanalytics.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Prediction

Table 2: Applications of AI/ML in Chemical Synthesis

AI/ML ApplicationDescriptionPotential Impact on this compound SynthesisReference
Retrosynthetic AnalysisAI algorithms deconstruct a target molecule into simpler precursors.Identifies multiple potential synthetic pathways, including novel routes. pharmafeatures.comengineering.org.cn
Reaction Viability PredictionNeural networks estimate the success probability of a proposed reaction step.Filters out unfeasible routes, saving time and resources. cas.org
Reaction Condition OptimizationML models can suggest optimal solvents, temperatures, and catalysts.Improves reaction yield, purity, and efficiency. engineering.org.cn
Equilibrium Constant PredictionInterpretable ML models can predict reaction equilibrium constants for amines.Aids in solvent selection and process optimization for purification. acs.org

Expanding Computational Chemistry to Larger Systems and Dynamic Processes

Computational chemistry provides a powerful avenue for understanding molecular properties and interactions at an atomic level. For a molecule with the size and conformational flexibility of this compound, which features both a piperidine and a cycloheptyl ring, computational methods are invaluable for exploring its behavior.

Multi-scale computational methods allow for the extensive screening of molecular properties and interactions. rsc.org For instance, the COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method can be used to predict the solubility of complex molecules in various solvents, aiding in the design of purification and reaction processes. bohrium.comresearchgate.net Furthermore, quantum chemistry calculations can elucidate the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its environment. rsc.orgbohrium.com

A significant area of future research involves studying the dynamic processes of such molecules. Saturated cyclic amines like piperidines exhibit complex dynamics related to nitrogen-center inversion and ring-puckering. nih.gov Quantum-chemical analyses using density-functional theory (DFT) and coupled-cluster methods can be employed to determine the energies of different conformers and predict how their populations might shift in different solvents. nih.gov These calculations can be complex, but they are crucial for understanding the molecule's average structure and properties in solution. nih.gov As computational power increases, these sophisticated methods can be applied to larger and more complex systems, providing a deeper understanding of the structure-property relationships that govern the behavior of this compound.

Q & A

Q. What are the optimal synthetic routes for N-cycloheptylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reductive amination or alkylation of piperidin-4-amine with cycloheptyl derivatives. For example:

  • Reductive amination : React cycloheptanone with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) .
  • Alkylation : Use cycloheptyl halides (e.g., cycloheptyl bromide) with piperidin-4-amine in polar aprotic solvents (e.g., DMF) and a base (e.g., K2_2CO3_3) at 60–80°C .
    Key considerations :
  • Solvent choice : Polar solvents enhance nucleophilicity but may increase side reactions.
  • Temperature : Higher temperatures accelerate alkylation but risk decomposition.
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) is critical for isolating the product from unreacted amines or byproducts .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

  • NMR : 1^1H and 13^13C NMR to verify cycloheptyl and piperidine moieties. For example, cycloheptyl protons appear as multiplet peaks at δ 1.4–1.8 ppm, while piperidine N–H resonates at δ 2.2–2.6 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 225.23 (calculated for C12_{12}H24_{24}N2_2).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What strategies mitigate poor solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
  • Salt formation : Convert the free base to a hydrochloride salt via reaction with HCl in ethanol, improving solubility in polar solvents .
  • Surfactants : Add Tween-80 (0.1% w/v) for in vitro assays requiring physiological pH .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times vary based on enantiomer configuration .
  • Dynamic resolution : Employ chiral resolving agents (e.g., L-tartaric acid) during crystallization to isolate enantiomers .
  • Kinetic analysis : Monitor racemization rates under varying pH and temperature to optimize separation conditions .

Q. What in silico approaches predict the binding affinity of this compound to CNS targets (e.g., σ receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with σ receptor crystal structures (PDB: 6DK1). Parameterize the ligand with GAFF2 force fields and calculate binding free energy (ΔG) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the piperidine nitrogen and Tyr206^{206} .
  • QSAR models : Train models on piperidine derivatives with known σ receptor activity to predict IC50_{50} values .

Q. How do structural modifications to the cycloheptyl group influence metabolic stability in vivo?

Methodological Answer:

  • Isotopic labeling : Synthesize 14^{14}C-labeled analogs to track metabolic pathways in rodent models. Identify major metabolites via LC-MS/MS .
  • Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion rates via UPLC to determine CYP3A4/2D6 liability .
  • Steric effects : Replace cycloheptyl with adamantyl to reduce oxidative metabolism. Compare half-lives in pharmacokinetic studies .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., cAMP inhibition) across multiple labs using standardized protocols. Apply ANOVA to assess inter-lab variability .
  • Off-target screening : Use Eurofins CEREP panels to rule out activity at GPCRs or ion channels confounding primary assay results .
  • Batch analysis : Compare impurity profiles (HPLC-ELSD) of active vs. inactive batches to identify confounding contaminants .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Systematic substitution : Replace cycloheptyl with bicyclic or aromatic groups to probe hydrophobic pocket interactions. Test inhibition of JAK2 vs. ABL1 kinases .
  • Crystallography : Co-crystallize derivatives with kinase domains (e.g., PDB: 4XTL) to map critical hydrogen bonds and steric clashes .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for virtual analogs to prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.